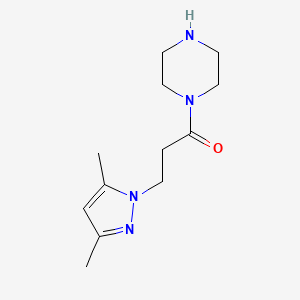
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(piperazin-1-yl)propan-1-one
Descripción general
Descripción
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(piperazin-1-yl)propan-1-one, commonly known as 3-DMPP, is a synthetic compound that has been used in various scientific research applications. It is a member of the piperazine family, which is a group of compounds with a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. 3-DMPP is primarily used as a tool for studying the mechanism of action of other piperazines, as well as for assessing the biochemical and physiological effects of piperazines.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound has been involved in the synthesis of s-Triazine derivatives , which incorporate pyrazole/piperidine/aniline moieties. Such derivatives are studied for their molecular structure through X-ray crystallography, Hirshfeld, and DFT calculations, providing insights into intermolecular interactions and electronic properties. The significance lies in the detailed understanding of molecular packing and the prediction of NMR chemical shifts, correlating well with experimental data (Shawish et al., 2021).
Antibacterial and Biofilm Inhibition
Innovative bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety have been synthesized, showing potent in-vitro antibacterial and cytotoxic activities against different bacterial strains. Notably, specific derivatives exhibited remarkable biofilm inhibition activities, surpassing the efficacy of reference drugs such as Ciprofloxacin, and also demonstrated significant inhibitory activities against the MurB enzyme, indicating potential applications in combating bacterial resistance (Mekky & Sanad, 2020).
Anticancer Evaluation
Research into polyfunctional substituted 1,3-thiazoles has revealed anticancer activity across various cancer cell lines, highlighting compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle for their efficacy. These findings are part of a broader scientific program aiming to screen potential anticancer compounds, offering a pathway for the development of new cancer treatments (Turov, 2020).
Antimicrobial and Antifungal Activity
A study on pyrazole-containing s-triazine derivatives synthesized through specific reactions has explored their antimicrobial and antifungal potential. The structural characterization and testing against various microorganisms provide a foundation for developing new antimicrobial agents, addressing the need for novel treatments in the face of increasing antimicrobial resistance (Sharma et al., 2017).
Propiedades
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-piperazin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10-9-11(2)16(14-10)6-3-12(17)15-7-4-13-5-8-15/h9,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHWQXAAMNBSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



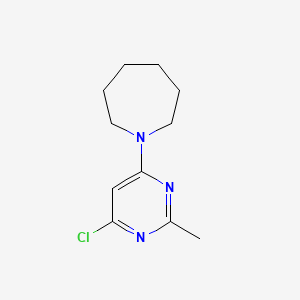
![1-(4-chlorophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1488678.png)
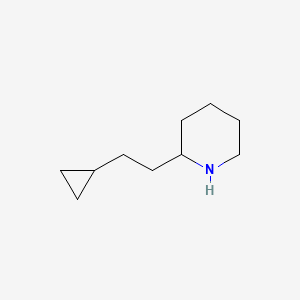
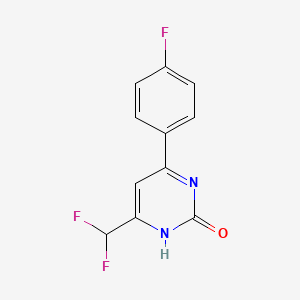
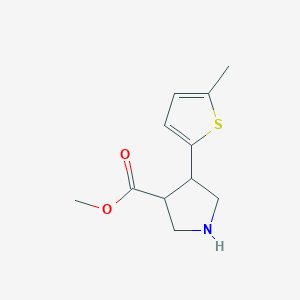
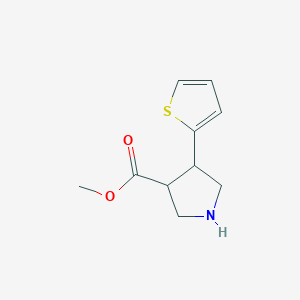

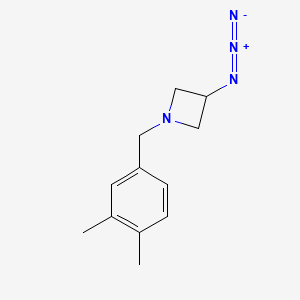



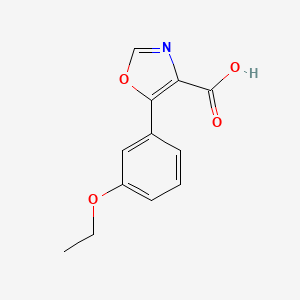
![(2-Azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1488699.png)
